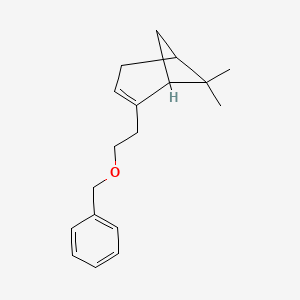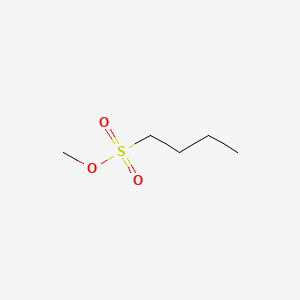
2,3,4,6-Tetrachlorphenylacetat
Übersicht
Beschreibung
2,3,4,6-Tetrachlorophenyl acetate is a chemical compound with the formula C8H4Cl4O2 and a molecular weight of 273.928 . It is also known as Acetic acid, 2,3,4,6-tetrachlorophenyl ester .
Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetrachlorophenyl acetate consists of an acetate group attached to a phenyl ring that is substituted with four chlorine atoms . The exact positions of these substituents can be inferred from the name of the compound.Physical and Chemical Properties Analysis
2,3,4,6-Tetrachlorophenyl acetate has a molecular weight of 273.928 . It has a density of 1.566g/cm3 and a boiling point of 338.7ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Analytische Chemie: Massenspektrometrie
2,3,4,6-Tetrachlorphenylacetat: wird in der Massenspektrometrie verwendet, um das Masse-Ladungs-Verhältnis von Ionen zu untersuchen. Die einzigartige Struktur der Verbindung mit mehreren Chloratomen ermöglicht die Bildung eindeutiger und identifizierbarer Fragmente bei der Ionisierung . Dies macht es wertvoll für die Identifizierung und Quantifizierung komplexer Gemische in der analytischen Chemie.
Organische Synthese: Zwischenverbindung
In der organischen Synthese dient This compound als Zwischenprodukt für die Synthese komplexerer Moleküle. Seine Reaktivität aufgrund des Vorhandenseins von Chlor-Gruppen und des Acetat-Restes kann genutzt werden, um verschiedene funktionelle Gruppen einzuführen, was die Konstruktion verschiedener organischer Verbindungen unterstützt .
Pharmazeutische Forschung: Wirkstoffdesign
Die strukturellen Merkmale der Verbindung sind in der pharmazeutischen Forschung von Interesse, wo sie als Baustein im Wirkstoffdesign verwendet werden kann. Ihr chlorierter Phenylring kann in potenzielle Pharmakophore eingebaut werden, die Teile einer Molekülstruktur sind, die für eine bestimmte biologische Wechselwirkung verantwortlich sind .
Materialwissenschaften: Flammschutzmittel
This compound: hat potenzielle Anwendungen in den Materialwissenschaften, insbesondere bei der Entwicklung von Flammschutzmitteln. Die Chloratome in seiner Struktur können zur Formulierung von Verbindungen beitragen, die die Ausbreitung von Feuer hemmen oder widerstehen .
Umweltwissenschaften: Pestizidanalyse
Diese Verbindung kann in den Umweltwissenschaften zur Analyse von Pestiziden verwendet werden. Ihre chemischen Eigenschaften ermöglichen es ihr, als Referenzstandard in chromatographischen Verfahren zum Nachweis und zur Quantifizierung von Pestizidrückständen in Umweltproben zu dienen .
Biochemie: Glykosidforschung
In der Biochemie ist This compound relevant für die Untersuchung von Glykosiden. Es kann verwendet werden, um Zuckermoleküle zu modifizieren, was für das Verständnis der Struktur-Aktivitäts-Beziehungen natürlich vorkommender Glykoside und ihrer biologischen Funktionen entscheidend ist .
Polymerkunde: Modifikator für Polymereigenschaften
Die Verbindung kann als Modifikator verwendet werden, um die Eigenschaften von Polymeren zu verändern. Durch die Einarbeitung von This compound in Polymerketten können Wissenschaftler bestimmte Eigenschaften wie thermische Stabilität, Steifigkeit und Beständigkeit gegen chemischen Abbau verbessern .
Agrochemie: Synthese von Agrochemikalien
Schließlich kann in der Agrochemie This compound bei der Synthese von Agrochemikalien eingesetzt werden. Seine reaktive Natur ermöglicht die Herstellung von Verbindungen, die Nutzpflanzen vor Schädlingen und Krankheiten schützen können und so zu einer gesteigerten landwirtschaftlichen Produktivität beitragen .
Safety and Hazards
While specific safety and hazard data for 2,3,4,6-Tetrachlorophenyl acetate is not available, it’s generally important to avoid breathing in its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
Wirkmechanismus
Mode of Action
It is known that chlorinated phenols can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Some studies suggest that chlorinated phenols can interfere with oxidative phosphorylation and other metabolic processes .
Result of Action
Chlorinated phenols are known to have various effects on cells, including cytotoxicity and disruption of cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4,6-Tetrachlorophenyl acetate . Factors such as pH, temperature, and presence of other chemicals can affect the compound’s activity and stability.
Biochemische Analyse
Biochemical Properties
It is known that chlorinated phenyl acetates can participate in various biochemical reactions
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
(2,3,4,6-tetrachlorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4O2/c1-3(13)14-8-5(10)2-4(9)6(11)7(8)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZFLXLMXCNOHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202729 | |
| Record name | Phenol, 2,3,4,6-tetrachloro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-60-9 | |
| Record name | 2,3,4,6-Tetrachlorophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC21473 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,3,4,6-tetrachloro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,6-Tetrachlorophenyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QGR7HT9KA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Bis[bis(trimethylsilyl)methyl]germane](/img/structure/B1606357.png)

